N-(1-Adamantyl)-2-chloroacetamide
Overview
Description
N-(1-Adamantyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is synthesized as part of a study into potential anti-tuberculosis agents , suggesting that its targets may be related to the biological pathways involved in tuberculosis.
Mode of Action
Given its potential use as an anti-tuberculosis agent , it may interact with its targets to inhibit the growth or survival of the tuberculosis bacteria
Biochemical Pathways
As a potential anti-tuberculosis agent , it may affect pathways related to the life cycle of the tuberculosis bacteria, including those involved in bacterial replication, metabolism, or survival. The downstream effects of these pathway alterations would likely contribute to the compound’s potential anti-tuberculosis activity.
Result of Action
Given its potential use as an anti-tuberculosis agent , it may induce changes that inhibit the growth or survival of the tuberculosis bacteria at the molecular and cellular levels.
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVXDKETNCCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205414 | |
Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-59-8 | |
Record name | N-1-Adamantyl-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of N-(adamantan-1-yl)-2-chloroacetamide are notable from the crystallographic analysis?
A1: The crystal structure of N-(adamantan-1-yl)-2-chloroacetamide reveals shorter than typical carbon-carbon bond lengths within the adamantane cage, ranging from 1.5293 (18) to 1.5366 (15) Å []. Additionally, the structure exhibits intermolecular hydrogen bonding between the nitrogen-bound hydrogen atom (N—H) and the oxygen atom (O) of the carbonyl group. This hydrogen bonding pattern forms an infinite chain along the a-axis of the crystal lattice [].
Q2: Beyond N-(adamantan-1-yl)-2-chloroacetamide, what broader research area are these studies related to?
A2: These studies contribute to the field of N-adamantylated amide synthesis and their potential applications []. The investigation of N-(adamantan-1-yl)-2-chloroacetamide, specifically for antituberculosis activity, highlights the exploration of novel compounds within this chemical class for medicinal chemistry purposes. Further research on N-adamantylated amides could uncover additional biological activities and potential therapeutic uses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.